Cas no 2229579-02-4 (3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is a structurally unique cyclobutane derivative featuring both amino and carboxylic acid functional groups, along with a bromo-fluorophenyl substituent. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules. The presence of the bromo and fluoro substituents enhances its utility in cross-coupling reactions, while the cyclobutane ring contributes to conformational rigidity, potentially improving binding affinity in drug design. Its bifunctional nature allows for further derivatization, making it a versatile building block for developing novel therapeutics or agrochemicals. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid structure
2229579-02-4 structure
商品名:3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
CAS番号:2229579-02-4
MF:C11H11BrFNO2
メガワット:288.112945795059
CID:6051148
PubChem ID:165643626

3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
    • 2229579-02-4
    • EN300-1904998
    • インチ: 1S/C11H11BrFNO2/c12-8-3-1-2-7(9(8)13)11(10(15)16)4-6(14)5-11/h1-3,6H,4-5,14H2,(H,15,16)
    • InChIKey: LKEJNJTVISJUKP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1F)C1(C(=O)O)CC(C1)N

計算された属性

  • せいみつぶんしりょう: 286.99572g/mol
  • どういたいしつりょう: 286.99572g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 63.3Ų

3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904998-10.0g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
10g
$6450.0 2023-06-02
Enamine
EN300-1904998-2.5g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
2.5g
$2940.0 2023-09-18
Enamine
EN300-1904998-0.25g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
0.25g
$1381.0 2023-09-18
Enamine
EN300-1904998-0.05g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
0.05g
$1261.0 2023-09-18
Enamine
EN300-1904998-5.0g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
5g
$4349.0 2023-06-02
Enamine
EN300-1904998-10g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
10g
$6450.0 2023-09-18
Enamine
EN300-1904998-1g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
1g
$1500.0 2023-09-18
Enamine
EN300-1904998-5g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
5g
$4349.0 2023-09-18
Enamine
EN300-1904998-0.5g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
0.5g
$1440.0 2023-09-18
Enamine
EN300-1904998-1.0g
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
2229579-02-4
1g
$1500.0 2023-06-02

3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 関連文献

3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229579-02-4)

3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229579-02-4) is a specialized cyclobutane derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique cyclobutane ring substituted with an amino group and a carboxylic acid moiety, along with a 3-bromo-2-fluorophenyl group, making it a versatile intermediate for drug discovery. Its structural complexity and functional groups have drawn attention in the development of small-molecule inhibitors and bioactive compounds, particularly in targeting enzyme modulation and receptor binding.

The growing interest in fluorinated and brominated aromatic compounds has positioned this molecule as a key candidate for medicinal chemistry applications. Researchers are exploring its role in central nervous system (CNS) therapeutics, given the fluorophenyl group's ability to enhance blood-brain barrier penetration. Additionally, its carboxylic acid functionality allows for further derivatization, enabling the synthesis of peptide mimetics or prodrugs. The compound's CAS No. 2229579-02-4 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening campaigns.

In the context of green chemistry, 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid has been evaluated for its synthetic efficiency and atom economy. Recent publications highlight its use in catalyzed cycloaddition reactions, aligning with the demand for sustainable synthesis methods. The bromo and fluoro substituents also make it a valuable precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig transformations, which are pivotal in fragment-based drug design.

From a computational chemistry perspective, this compound's 3D conformation and electronic properties have been modeled to predict its binding affinity to biological targets. Its cyclobutane scaffold is of particular interest due to its ring strain, which can influence molecular recognition in protein-ligand interactions. These insights are critical for structure-activity relationship (SAR) studies, a trending topic in AI-driven drug discovery platforms.

The compound's analytical characterization typically involves HPLC, NMR, and mass spectrometry, with researchers emphasizing purity optimization for regulatory compliance. Its stability under physiological conditions is another focal point, especially for in vivo applications. As the pharmaceutical industry shifts toward personalized medicine, derivatives of 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid are being investigated for patient-specific therapies.

In summary, CAS No. 2229579-02-4 represents a multifaceted building block in modern organic synthesis and drug development. Its integration into high-value research underscores its importance in addressing unmet medical needs, while its synthetic adaptability aligns with industrial and academic priorities. Future studies may explore its utility in bioconjugation or as a fluorescent probe, further expanding its scientific footprint.

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